2,2-Dimethyl-4-phenylbut-3-enal
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Overview
Description
2,2-Dimethyl-4-phenylbut-3-enal is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenal backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-Dimethyl-4-phenylbut-3-enal involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between benzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of microwave-assisted Claisen-Schmidt reactions has been reported to enhance the efficiency and yield of the desired product . This method reduces reaction times and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: 2,2-Dimethyl-4-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
2,2-Dimethyl-4-phenylbut-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enal involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-phenylbut-3-enal
- 4-Methyl-3-phenylpent-3-enal
- 2,2-Dimethyl-3-phenylcyclopropanecarbaldehyde
Uniqueness
2,2-Dimethyl-4-phenylbut-3-enal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo stereospecific reactions, such as the aza-di-π-methane rearrangement, sets it apart from similar compounds .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-2,2-dimethyl-4-phenylbut-3-enal |
InChI |
InChI=1S/C12H14O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
SDGGKNDHYZNGSJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(/C=C/C1=CC=CC=C1)C=O |
Canonical SMILES |
CC(C)(C=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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